molecular formula C14H20BBrO2 B8207217 2-Bromo-4,5-dimethylphenylboronic acid pinacol ester

2-Bromo-4,5-dimethylphenylboronic acid pinacol ester

Cat. No.: B8207217
M. Wt: 311.02 g/mol
InChI Key: YLABSHTTWLRWMX-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylphenylboronic acid pinacol ester is a boronic acid derivative widely used in organic synthesis. It is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. The compound’s molecular formula is C14H20BBrO2, and it has a molecular weight of 311.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethylphenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-4,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Crystallization or chromatography to achieve high purity

    Quality Control: Rigorous testing for purity and consistency

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides

    Protodeboronation: Removal of the boronic ester group under acidic conditions

    Hydrolysis: Conversion to the corresponding boronic acid in the presence of water

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DCM

    Protodeboronation: Acids such as hydrochloric acid or sulfuric acid

    Hydrolysis: Water or aqueous solutions

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds

    Protodeboronation: 2-Bromo-4,5-dimethylbenzene

    Hydrolysis: 2-Bromo-4,5-dimethylphenylboronic acid

Scientific Research Applications

2-Bromo-4,5-dimethylphenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals

    Biology: Employed in the development of boron-containing drugs and drug delivery systems

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide

    Transmetalation: The boronic ester transfers its aryl group to the palladium complex

    Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,5-dimethylphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in coupling reactions. Its stability and ease of handling make it a preferred choice in various synthetic applications.

Properties

IUPAC Name

2-(2-bromo-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrO2/c1-9-7-11(12(16)8-10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLABSHTTWLRWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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